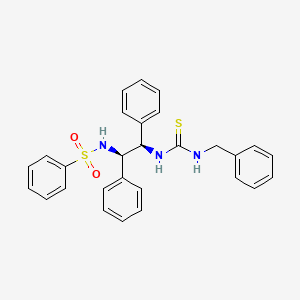![molecular formula C25H29N5O5 B12395635 [(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine ring, a cyano group, and a dihydroxyoxolan moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate” involves multiple steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine ring, the introduction of the cyano group, and the attachment of the dihydroxyoxolan moiety. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities. The choice of raw materials, reaction conditions, and purification methods are optimized to achieve cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxyoxolan moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amino group on the pyrrolo[2,1-f][1,2,4]triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology
In biology, the compound’s potential as a biochemical probe is explored. Its ability to interact with specific biomolecules makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of “[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazine-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate
- [(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazine-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate
Uniqueness
The uniqueness of “[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate” lies in its specific structural features, which confer distinct reactivity and interaction profiles
Eigenschaften
Molekularformel |
C25H29N5O5 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C25H29N5O5/c1-14(2)10-16-4-6-17(7-5-16)15(3)24(33)34-11-19-21(31)22(32)25(12-26,35-19)20-9-8-18-23(27)28-13-29-30(18)20/h4-9,13-15,19,21-22,31-32H,10-11H2,1-3H3,(H2,27,28,29)/t15?,19-,21+,22?,25+/m1/s1 |
InChI-Schlüssel |
SDFQJJIVCBZYRS-OEOROMBDSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC[C@@H]2[C@@H](C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




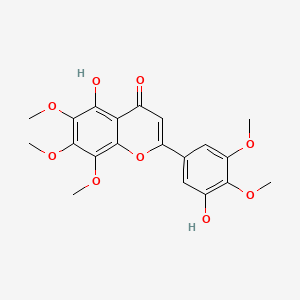

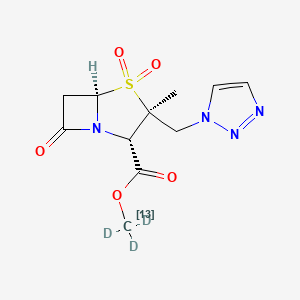
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
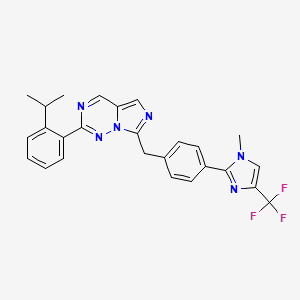
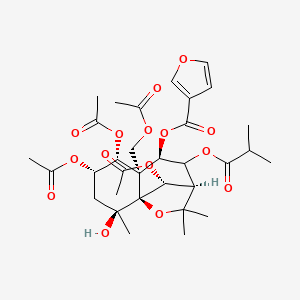
![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)
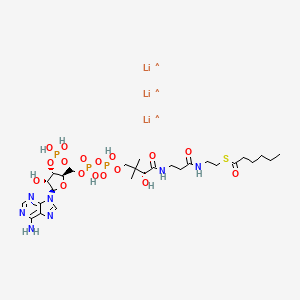
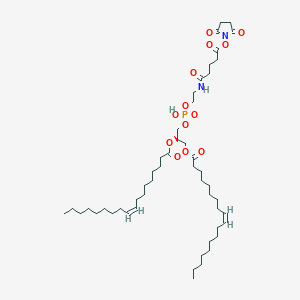
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

